molecular formula C10H15N3O B1471290 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole CAS No. 1784672-78-1

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B1471290
CAS No.: 1784672-78-1
M. Wt: 193.25 g/mol
InChI Key: UHQFYWVPSAQEQT-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This yields functionalised 3-substituted azetidines .


Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction can be used to diversify novel heterocyclic amino acid derivatives .

Scientific Research Applications

Synthesis and Characterization

  • 1,2,4-Oxadiazoles from Cycloreversions : A study detailed the synthesis of 5-alkylthio-3-aryl-1,2,4-oxadiazoles via 1,3-dipolar cycloaddition and [2+2]-cycloreversion, demonstrating the potential of 1-azetines as thiocyanate equivalents. This highlights the relevance of oxadiazoles in medicinal chemistry and material sciences (Hemming et al., 2013).

Biological Activities and Applications

  • Antimicrobial Properties : A series of 1,3,4-oxadiazole derivatives showed in vitro antimicrobial activity against various bacterial and fungal strains, indicating the potential use of these compounds in developing new antibacterial and antifungal agents (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).

  • Anticonvulsant Studies : Another study on thiazolidinone and azetidinone derivatives derived from an indole moiety evaluated their anticonvulsant activity, revealing the potential therapeutic applications of these compounds in epilepsy treatment (Saini, 2018).

  • Antiprotozoal and Anticancer Potential : Research into novel oxadiazolyl pyrrolo triazole diones explored their in vitro anti-protozoal and cytotoxic activities, indicating their potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity . The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis . This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is critical for optimizing its therapeutic potential .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFYWVPSAQEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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